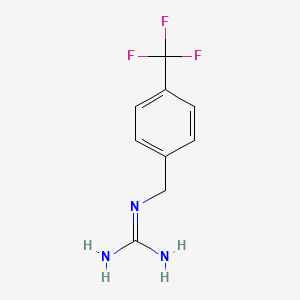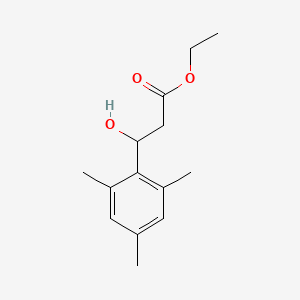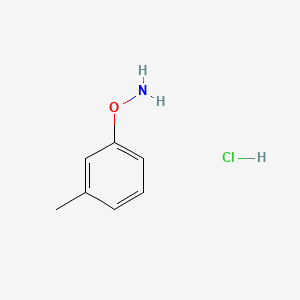
O-(m-Tolyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(m-Tolyl)hydroxylamine Hydrochloride: is an organic compound that belongs to the class of hydroxylamines. It is characterized by the presence of a hydroxylamine group attached to a tolyl (methylphenyl) group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of O-(m-Tolyl)hydroxylamine Hydrochloride typically involves the reaction of m-toluidine with hydroxylamine hydrochloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxylamine derivative. The process can be summarized as follows:
Reaction of m-Toluidine with Hydroxylamine Hydrochloride: This step involves the nucleophilic attack of hydroxylamine on the aromatic amine, resulting in the formation of the hydroxylamine derivative.
Acidic Workup: The reaction mixture is treated with hydrochloric acid to protonate the hydroxylamine, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: O-(m-Tolyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
O-(m-Tolyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the role of hydroxylamine derivatives in biological systems.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(m-Tolyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxylamine group can participate in nucleophilic addition or substitution reactions, while the aromatic ring can undergo electrophilic substitution. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
O-Benzoylhydroxylamine: Used as an electrophilic aminating reagent.
O-Cyclopropylhydroxylamine: Utilized in the synthesis of N-heterocycles.
Hydroxylamine-O-sulfonic acid: Known for its use in electrophilic amination reactions.
Uniqueness: O-(m-Tolyl)hydroxylamine Hydrochloride is unique due to its specific structure, which combines the properties of hydroxylamine and tolyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H10ClNO |
|---|---|
Molecular Weight |
159.61 g/mol |
IUPAC Name |
O-(3-methylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-6-3-2-4-7(5-6)9-8;/h2-5H,8H2,1H3;1H |
InChI Key |
YYOSOFVVKQHFLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)ON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



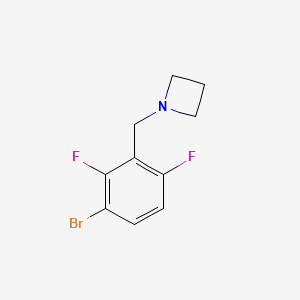
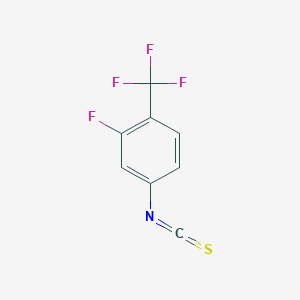

![5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689098.png)


![[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13689121.png)

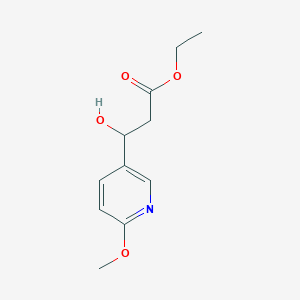
![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13689141.png)

